1,4,6-Trimethyl-1H-indazole
Description
Significance of the Indazole Scaffold in Heterocyclic Chemistry Research
The indazole, or benzopyrazole, is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This structural motif is of immense interest in medicinal chemistry due to its ability to serve as a versatile scaffold for the development of therapeutic agents. nih.govnih.gov The indazole nucleus is found in a variety of synthetic compounds that exhibit a wide range of pharmacological activities, including anti-inflammatory, antitumor, antibacterial, and anti-HIV properties. nih.govbenthamdirect.comresearchgate.net Its prevalence in numerous commercially available drugs and clinical candidates underscores its importance in drug design and development. nih.govbenthamdirect.com
The two nitrogen atoms within the pyrazole portion of the indazole ring can exist in different tautomeric forms, primarily the 1H- and 2H-isomers. The 1H-tautomer is generally the more thermodynamically stable form. nih.govjmchemsci.com This structural feature, combined with the multiple sites available for substitution on both the pyrazole and benzene rings, allows for the fine-tuning of a molecule's physicochemical and biological properties. This versatility has led to the development of numerous synthetic methodologies for creating diverse libraries of indazole derivatives for biological screening. nih.govnih.gov
Overview of Trimethyl-1H-Indazoles within Indazole Chemistry
Within the vast family of indazole derivatives, trimethyl-1H-indazoles represent a specific subgroup characterized by the presence of three methyl groups attached to the 1H-indazole core. The position of these methyl groups can significantly influence the molecule's properties. While specific research on 1,4,6-Trimethyl-1H-indazole is limited in publicly accessible literature, the study of other trimethyl-1H-indazole isomers provides valuable insights into the potential characteristics of this compound.
For instance, the substitution pattern on the indazole ring is known to affect the electronic and steric properties of the molecule, which in turn can modulate its biological activity. The methyl groups, being electron-donating, can alter the reactivity of the indazole ring system. The regioselective synthesis of N-alkylated indazoles is a key area of research, as the position of the alkyl group (on N-1 or N-2) can lead to different biological outcomes. beilstein-journals.org
While detailed research findings for many specific trimethyl-1H-indazole isomers are not extensively documented, some have been synthesized and characterized. For example, the related compound 4,6,7-trimethyl-1H-indazole is documented in chemical databases, providing basic physicochemical data. The study of such isomers helps to build a broader understanding of how methylation patterns affect the properties of the indazole scaffold.
Scope and Research Objectives for this compound
The current body of scientific literature does not provide extensive specific data or research findings for This compound . Therefore, the primary research objective for this compound would be its initial synthesis and characterization. A potential synthetic route could be envisioned through the cyclization of a suitably substituted o-toluidine (B26562) derivative or via modern cross-coupling methodologies.
Once synthesized, a key objective would be to fully characterize its structural and physicochemical properties using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. This would confirm the connectivity and stereochemistry of the molecule.
Following characterization, the research scope would logically extend to the exploration of its potential biological activities. Given the broad spectrum of activities associated with the indazole scaffold, screening This compound against various biological targets, such as protein kinases or microbial enzymes, would be a rational starting point. Comparative studies with other trimethyl-1H-indazole isomers would also be valuable to elucidate structure-activity relationships and determine if the specific 1,4,6-substitution pattern confers any unique or advantageous properties.
Interactive Data Tables
Table 1: Physicochemical Properties of a Representative Trimethyl-1H-Indazole
The following table presents the physicochemical properties of 4,6,7-trimethyl-1H-indazole as a representative example of a trimethyl-1H-indazole, due to the limited availability of data for the 1,4,6-isomer.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂ | PubChem |
| Molecular Weight | 160.22 g/mol | PubChem |
| XLogP3-AA | 2.6 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 160.100048391 Da | PubChem |
| Monoisotopic Mass | 160.100048391 Da | PubChem |
| Topological Polar Surface Area | 28.7 Ų | PubChem |
| Heavy Atom Count | 12 | PubChem |
Structure
3D Structure
Properties
IUPAC Name |
1,4,6-trimethylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7-4-8(2)9-6-11-12(3)10(9)5-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLROHXGMYATPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,4,6 Trimethyl 1h Indazole and Its Analogues
Classical and Established Synthetic Routes to Indazole Core Structures
Traditional methods for synthesizing the indazole scaffold have been foundational in heterocyclic chemistry. These routes typically involve the formation of the pyrazole (B372694) ring onto a pre-existing benzene (B151609) derivative through intramolecular cyclization or condensation reactions.
Intramolecular Cyclization Reactions
Intramolecular cyclization is a key strategy for forming the indazole ring system. These reactions often involve creating an N-N bond or a C-N bond to close the pyrazole ring.
One established method involves the intramolecular cyclization of picrylhydrazones to yield indazole derivatives. rsc.org This approach has been systematically studied to optimize reaction conditions and understand the underlying mechanism. rsc.org Another example is the copper-mediated intramolecular Ullmann-type reaction. thieme-connect.comnih.gov This method has been developed into a scalable, three-step process for producing substituted 1H-indazoles, starting from readily available trisubstituted benzene derivatives. thieme-connect.com The process includes an ortho-directed lithiation, formylation, condensation with a hydrazine (B178648) to form a hydrazone, and finally, the copper-catalyzed cyclization. thieme-connect.comnih.gov
Furthermore, metal-free intramolecular oxidative C-H bond amination presents another avenue for indazole synthesis. For instance, treating diaryl and tert-butyl aryl ketone hydrazones with iodine in the presence of potassium iodide and sodium acetate (B1210297) can yield 1H-indazoles. nih.gov Similarly, using [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant can facilitate the direct aryl C-H amination of arylhydrazones to form the indazole ring. nih.gov Electrochemical methods also offer a modern, transition-metal-free approach to intramolecular cyclization, enabling the synthesis of 1H-indazoles through an N(sp²)–H/N(sp³)–H coupling reaction at room temperature. rsc.org
Condensation and Annulation Approaches
Condensation and annulation reactions provide another versatile set of tools for constructing the indazole skeleton. These methods often involve the reaction of two or more components to build the heterocyclic ring.
A notable approach is the reaction of o-fluorobenzaldehydes or their O-methyloximes with hydrazine. acs.org This condensation reaction offers a practical route to indazoles. Utilizing the O-methyloxime derivatives is particularly effective as it suppresses the competing Wolf-Kishner reduction, a side reaction observed when starting directly from the aldehyde. acs.org
Annulation strategies, such as the [3+2] cycloaddition, are also employed. For instance, the reaction of arynes with hydrazones can construct the 1H-indazole skeleton. organic-chemistry.org This method is versatile, allowing the use of both N-tosylhydrazones and N-aryl/alkylhydrazones under different conditions to produce a variety of indazoles. organic-chemistry.org Another annulation approach involves the reaction of 2-halobenzonitriles with hydrazine derivatives, catalyzed by copper, to yield 3-aminoindazoles through a cascade process. organic-chemistry.org
Additionally, one-pot, three-component condensation reactions have been developed for the synthesis of 2H-indazoles. These reactions can involve a 2-bromobenzaldehyde, a primary amine, and sodium azide, catalyzed by a copper-based system to form the necessary C-N and N-N bonds. gjesr.comacs.org
Modern Catalyst-Based Synthetic Strategies
Recent advancements in catalysis have revolutionized the synthesis of indazoles, offering more efficient, selective, and environmentally friendly methods. These strategies often rely on transition-metal catalysts, organocatalysts, and principles of green chemistry.
Transition-Metal-Catalyzed C-H Functionalization and Annulation
Transition-metal-catalyzed C-H functionalization and annulation have emerged as powerful tools for the one-step construction of functionalized indazoles. mdpi.comnih.gov These methods avoid the need for pre-functionalized starting materials, making them highly atom-economical. nih.gov
Rhodium(III) catalysts have been extensively used in these transformations. For example, Rh(III)-catalyzed C-H activation of azobenzenes and subsequent cyclative capture with aldehydes provides a direct route to N-aryl-2H-indazoles. mdpi.com In some cases, a combination of rhodium and other metal salts, like copper and silver, is used to facilitate the reaction under mild conditions with molecular oxygen as the oxidant. mdpi.com
Cobalt(III) catalysts, being more earth-abundant and cost-effective, have also been developed for the synthesis of 2-aryl indazoles. nih.gov These catalysts enable the C-H bond functionalization of azobenzenes and subsequent addition to aldehydes, followed by cyclization and aromatization in a single step. nih.gov
Palladium catalysts are also prominent in indazole synthesis. researchgate.net For instance, Pd-catalyzed double C-H bond functionalization of sulfonyl hydrazides can lead to the formation of 1H-indazoles. researchgate.net Suzuki coupling, a palladium-catalyzed cross-coupling reaction, is another important tool for creating complex indazole derivatives. rsc.org
Silver(I) has been shown to mediate the intramolecular oxidative C-H amination of arylhydrazones, providing an efficient route to a variety of 3-substituted 1H-indazoles. acs.org This method is particularly useful for synthesizing indazoles with amide, ketone, ester, and even trifluoromethyl groups at the 3-position. acs.org
Organocatalytic Approaches
Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for indazole synthesis. benthamdirect.comingentaconnect.com While less common than transition-metal catalysis for this specific heterocycle, organocatalytic approaches are gaining attention.
Indazolium ions can serve as precursors to N-heterocyclic carbenes (NHCs), which are themselves powerful organocatalysts. nih.gov The synthesis of the indazole core itself can sometimes be achieved under metal-free conditions that align with the principles of organocatalysis. For example, the previously mentioned electrochemical synthesis of 1H-indazoles via intramolecular N-H coupling is a transition-metal-free method. rsc.org
Green Chemistry Principles in Indazole Synthesis
The principles of green chemistry, which aim to design chemical processes that are environmentally benign, are increasingly being applied to the synthesis of indazoles. ijprt.orgroyalsocietypublishing.org This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. royalsocietypublishing.org
Microwave-assisted synthesis is one such green technique that has been successfully applied to the synthesis of tetrahydroindazole (B12648868) derivatives. mdpi.com This method offers shorter reaction times, milder conditions, and often results in excellent yields compared to conventional heating methods, while also reducing the use of volatile organic compounds. mdpi.com
The development of heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon, also aligns with green chemistry principles. acs.org These catalysts can be easily separated from the reaction mixture and reused, minimizing waste. They have been effectively used in the one-pot, three-component synthesis of 2H-indazoles in green solvents like PEG-400. acs.org
Furthermore, electrochemical methods, as mentioned earlier, are considered a green and sustainable approach. rsc.orgresearchgate.net They often operate at room temperature and can utilize readily available and non-hazardous reagents. rsc.org The continuous effort to develop synthetic routes that are not only efficient but also safe and sustainable is a major driving force in modern indazole chemistry. thieme-connect.comnih.gov
Electrochemical Synthesis and Functionalization Pathways
Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often proceeding under mild conditions without the need for harsh reagents. chim.itrsc.org In the context of indazole synthesis, electrochemical approaches have been successfully employed for both the construction of the heterocyclic core and its subsequent functionalization.
Anodic oxidation has been utilized for the Csp²–H/N–H cyclization of arylhydrazones to furnish various 1H-indazole derivatives in moderate to good yields. rsc.org This method is operationally simple and can be performed using inexpensive electrodes. rsc.org The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent is notable, as it not only facilitates the reaction but also promotes the formation of nitrogen-centered radicals, which are key intermediates in the cyclization process. rsc.org
Furthermore, electrochemical methods are valuable for the functionalization of the pre-formed indazole ring. For instance, the electrochemical sulfonylation of 2H-indazoles has been achieved using sulfonyl hydrazides or sodium sulfinates as the sulfonyl source. chim.it This approach allows for the introduction of a sulfonyl group at the C3-position of the indazole ring. chim.it While direct electrochemical synthesis of 1,4,6-trimethyl-1H-indazole is not explicitly detailed in the reviewed literature, these electrochemical strategies are applicable to the synthesis of its functionalized analogues.
Table 1: Examples of Electrochemical Functionalization of Indazoles
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 2H-Indazole | Sulfonyl hydrazide | 3-Sulfonyl-2H-indazole | 60-92 | chim.it |
| 2H-Indazole | Sodium sulfinate | 3-Sulfonyl-2H-indazole | 15-81 | chim.it |
| Arylhydrazone | - | 1H-Indazole | Moderate to Good | rsc.org |
Regioselective and Stereoselective Synthesis of Substituted Indazoles
The regioselective and stereoselective synthesis of substituted indazoles is crucial for controlling the final structure and, consequently, the biological activity of the target molecules. The N-alkylation of the indazole scaffold, for instance, can lead to a mixture of N-1 and N-2 isomers. beilstein-journals.orgd-nb.info The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. chemicalbook.comconnectjournals.com
The synthesis of this compound can be achieved through the regioselective N-methylation of 4,6-dimethyl-1H-indazole. Studies on the N-alkylation of various substituted indazoles have shown that the choice of base and solvent system can significantly influence the N-1/N-2 regioselectivity. beilstein-journals.orgd-nb.info For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) generally favors the formation of the N-1 alkylated product. beilstein-journals.orgd-nb.info The steric and electronic effects of substituents on the indazole ring also play a critical role in directing the regioselectivity of the alkylation. beilstein-journals.orgd-nb.info
Stereoselective synthesis is particularly important when introducing chiral centers into the indazole structure. Copper-hydride (CuH) catalyzed C3-allylation of N-(benzoyloxy)indazoles has been reported as a highly C3-selective and enantioselective method for preparing C3-allyl-1H-indazoles with quaternary stereocenters. nih.govmit.edu This "umpolung" strategy, where the indazole acts as an electrophile, circumvents the issue of low nucleophilicity at the C3 position. nih.govmit.edu
Table 2: Regioselectivity of N-Alkylation of Substituted Indazoles
| Indazole Substrate | Alkylating Agent | Base/Solvent | N-1:N-2 Ratio | Reference |
| 3-Carboxymethyl-1H-indazole | Alkyl bromide | NaH/THF | >99:1 | beilstein-journals.orgd-nb.info |
| 3-tert-Butyl-1H-indazole | Alkyl bromide | NaH/THF | >99:1 | beilstein-journals.orgd-nb.info |
| 3-Nitro-1H-indazole | Alkyl bromide | NaH/THF | 83:17 | beilstein-journals.org |
| 3-Cyano-1H-indazole | Alkyl bromide | NaH/THF | 77:23 | beilstein-journals.org |
| 7-Nitro-1H-indazole | Alkyl bromide | NaH/THF | 4:96 | beilstein-journals.orgd-nb.info |
Derivatization from Precursors and Building Blocks
The synthesis of this compound and its analogues often relies on the construction of the indazole core from various precursors and building blocks. A common and versatile method is the cyclization of appropriately substituted hydrazones. nih.gov For instance, the synthesis of the precursor 4,6-dimethyl-1H-indazole can be accomplished through classical synthetic routes starting from substituted anilines or benzaldehydes. chemicalbook.com One established method involves the diazotization of o-toluidine (B26562) derivatives followed by ring closure. chemicalbook.com
Another powerful approach is the [3+2] annulation of arynes with hydrazones. organic-chemistry.org This method allows for the synthesis of a variety of substituted 1H-indazoles. The reaction of N-tosylhydrazones with arynes, generated in situ, proceeds via a 1,3-dipolar cycloaddition of the resulting diazo compounds to afford 3-substituted indazoles. organic-chemistry.org
Furthermore, intramolecular C-H amination reactions provide a direct route to the indazole ring system. Silver(I)-mediated intramolecular oxidative C-H amination of α-ketoester-derived hydrazones has been shown to be an efficient method for the synthesis of a variety of 3-substituted 1H-indazoles. acs.org This reaction tolerates a wide range of functional groups, making it a valuable tool for the synthesis of diverse indazole derivatives. acs.org The derivatization of the indazole core can also be achieved through functional group interconversions. For example, halogenated indazoles serve as versatile intermediates for cross-coupling reactions to introduce new substituents. rsc.org
Table 3: Synthesis of Indazoles from Precursors
| Precursor/Building Block | Reaction Type | Product | Key Features | Reference |
| o-Toluidine derivative | Diazotization/Cyclization | Substituted 1H-indazole | Classical and reliable method. | chemicalbook.com |
| Aryne and Hydrazone | [3+2] Annulation | Substituted 1H-indazole | Mild conditions, broad scope. | organic-chemistry.org |
| α-Ketoester-derived hydrazone | Ag(I)-mediated C-H Amination | 3-Substituted 1H-indazole | Efficient for diverse 3-substituents. | acs.org |
| 2-Haloaryl N-sulfonylhydrazone | Cu-catalyzed Cyclization | 1H-Indazole | Tolerates various functional groups. | nih.gov |
Chemical Reactivity and Advanced Derivatization of 1,4,6 Trimethyl 1h Indazole
Electrophilic and Nucleophilic Substitution Reactions
The indazole nucleus, being an aromatic system, is susceptible to electrophilic substitution reactions. The rate and regioselectivity of these reactions are dictated by the electron-donating or withdrawing nature of the substituents on the ring. In the case of 1,4,6-trimethyl-1H-indazole, the methyl groups are electron-donating, thereby activating the ring system towards electrophilic attack. Generally, electrophilic aromatic substitution reactions involve the breaking of a C-H bond and the formation of a new C-E bond, where E is an electrophile. Common electrophilic aromatic substitution reactions include chlorination, bromination, nitration, and sulfonation, each requiring an acid catalyst to activate the aromatic ring.
Conversely, nucleophilic substitution reactions on the indazole ring are less common and typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. For instance, the reaction of 4,6-dinitro-1H-indazole with nucleophiles results in the regiospecific replacement of the 4-nitro group, yielding 4-phenylsulfanyl-, 4-azido-, and 4-phenoxy-substituted indazoles. thieme-connect.de While specific studies on the nucleophilic substitution of this compound are not extensively detailed in the provided search results, the general principles suggest that such reactions would be challenging due to the electron-donating nature of the methyl groups.
Direct alkylation of 1H-indazoles can lead to a mixture of N1- and N2-substituted products. beilstein-journals.org The regioselectivity of this alkylation is influenced by the reaction conditions and the substituents on the indazole ring. beilstein-journals.org For example, high N1-selectivity has been observed in the alkylation of electron-deficient indazoles using sodium hydride in tetrahydrofuran (B95107). beilstein-journals.org
Carbon-Hydrogen (C-H) Bond Functionalization
Recent advancements in organic synthesis have highlighted C-H bond functionalization as a powerful tool for the direct and efficient modification of heterocyclic compounds. For indazole derivatives, transition-metal-catalyzed C-H activation has emerged as a key strategy for introducing various functional groups.
Rhodium-catalyzed reactions have been particularly effective in the functionalization of indazoles. For instance, Rh(III)/Cu(II)-catalyzed sequential C-H bond activation and intramolecular cascade annulation have been used to synthesize 1H-indazoles. nih.gov Another example is the Rh(III)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols, which proceeds through a hydrazine-directed C-H functionalization pathway to produce diverse 1H-indazoles. rsc.org This [4+1] annulation involves the cleavage of a Csp–Csp triple bond. rsc.org
The mechanism of these reactions often involves the formation of a rhodacycle intermediate. nih.gov For example, in the reaction of imidates with nitrosobenzenes, an imidate coordinates to the rhodium catalyst, followed by C-H activation to form a rhodacycle. nih.gov Subsequent migratory insertion and protonolysis lead to the final indazole product. nih.gov Similarly, hydrazine-directed C-H functionalization involves the coordination of the hydrazine (B178648) group to the metal center, followed by C(aryl)-H activation and subsequent reaction steps. nih.gov
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex molecules containing the indazole scaffold. Halogenated indazoles are common starting materials for these transformations, allowing for the introduction of aryl, vinyl, and alkynyl groups. thieme-connect.de
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide, is a widely used method for C-C bond formation. While specific examples for this compound are not provided, the general applicability of this reaction to the indazole core is well-established. Similarly, the Heck reaction (coupling of an unsaturated halide with an alkene) and the Sonogashira reaction (coupling of a terminal alkyne with an aryl or vinyl halide) provide further avenues for the derivatization of indazoles.
The regioselectivity of these cross-coupling reactions is crucial. For instance, palladium-catalyzed C-3 arylation of (1H) indazoles has been achieved using Pd(OAc)2 as a catalyst and phenanthroline as a ligand. nih.gov The reaction conditions, including the choice of base and solvent, can significantly impact the yield and selectivity of the desired product. nih.gov
Heterocyclic Annulation and Fused Ring System Formation
The indazole ring can serve as a building block for the construction of more complex, fused heterocyclic systems. One approach involves the [3 + 2] annulation of arynes with hydrazones to construct the 1H-indazole skeleton. organic-chemistry.org
Another strategy involves intramolecular reactions to form fused rings. For example, a single-step synthesis of fused tricyclic pyridazino[1,2-a]indazolium ring systems has been developed from 2-formyl dialkylanilines and hydroxylamine. nih.govnih.gov This reaction proceeds through the formation of an oxime intermediate, followed by an intramolecular cyclization involving the exchange of the N-O bond for an N-N bond. nih.gov
Furthermore, tricyclic heteroaromatic systems, such as furoxan, vic-triazole, imidazole, and pyrazine, containing an annulated indazole fragment have been synthesized from 4,6-dinitro-1-phenyl-1H-indazole. researchgate.net These reactions often involve selective reduction of one nitro group followed by cyclization reactions. researchgate.net
Tautomerism and Isomerization Studies (1H- vs. 2H-Indazole Equilibria)
Indazole and its derivatives can exist in two tautomeric forms: the 1H-indazole and the 2H-indazole. The position of the proton on the nitrogen atoms of the pyrazole (B372694) ring defines the tautomer. Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. beilstein-journals.orgresearchgate.net Computational studies have shown that for the parent indazole, the 1H-tautomer is more stable by approximately 15 kJ·mol⁻¹ in the gas phase. nih.govresearchgate.net
The equilibrium between the 1H and 2H tautomers can be influenced by substituents on the indazole ring, the solvent, and the temperature. For instance, theoretical calculations on 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives have shown that while the 1H-tautomer is generally more stable, the energy difference between the 1H and 2H forms can be very small. nih.gov In some cases, such as with 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, the 2H-tautomer can be experimentally observed to be slightly more stable in solution. nih.gov
The tautomeric equilibrium has significant implications for the reactivity of indazoles, particularly in N-alkylation reactions where a mixture of N1 and N2 substituted products can be formed. beilstein-journals.org The ratio of these products depends on the relative stability of the tautomers and the reaction conditions.
Mechanistic Studies of Reaction Pathways
Understanding the mechanisms of reactions involving indazoles is crucial for controlling their outcomes and developing new synthetic methodologies. Computational studies, often using density functional theory (DFT), have provided valuable insights into reaction pathways.
For example, the mechanism of the addition of 1H-indazole to formaldehyde in aqueous hydrochloric acid has been studied, revealing the formation of N1-CH2OH derivatives. nih.govresearchgate.net Theoretical calculations have been used to support the experimental observations. nih.govresearchgate.net
In the context of C-H functionalization, mechanistic proposals often involve the formation of metallacycle intermediates. nih.gov For rhodium-catalyzed reactions, the proposed mechanism typically starts with the coordination of a directing group to the metal center, followed by C-H activation to form a five- or six-membered rhodacycle. nih.gov Subsequent steps, such as migratory insertion and reductive elimination, lead to the final product.
Mechanistic studies also shed light on the regioselectivity of reactions. For instance, in the degradation of 1H-benzotriazole by hydroxyl radicals, theoretical calculations have shown that addition reactions are the main pathways. nih.gov These studies help in predicting the major products and understanding the degradation process. nih.gov
Advanced Spectroscopic and Crystallographic Characterization in Indazole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
No published ¹H, ¹³C, or advanced 2D NMR (e.g., NOESY) data for 1,4,6-trimethyl-1H-indazole could be located. Structural elucidation of indazole derivatives heavily relies on NMR spectroscopy. For the parent 1H-indazole and its various substituted analogues, NMR is used to confirm the position of substituents and to distinguish between N1 and N2 isomers researchgate.netresearchgate.netchemicalbook.comthieme-connect.deresearchgate.netresearchgate.net. The chemical shifts of protons and carbons are sensitive to the electronic effects of substituents on the bicyclic ring system. However, without experimental or calculated spectra, a detailed analysis for this compound is impossible. Similarly, no specific information on its solution or solid-state NMR applications was found.
Mass Spectrometry Techniques
Specific High-Resolution Mass Spectrometry (HRMS) data, which would provide the accurate mass and elemental composition of this compound, is not available in the public domain. Furthermore, no studies detailing its mass spectrometric fragmentation pathways under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) have been published. Analysis of fragmentation patterns is crucial for confirming molecular structures and identifying unknown compounds. For the general class of indazoles, fragmentation often involves the cleavage of the pyrazole (B372694) ring and loss of substituents, but the specific pathway is highly dependent on the substitution pattern nih.govajrconline.org.
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
There are no recorded Infrared (IR) or Raman spectra for this compound. Vibrational spectroscopy is used to identify functional groups and provides a fingerprint for molecular structure. For the unsubstituted 1H-indazole, IR and Raman spectra have been studied to understand its vibrational modes and how they are affected by adsorption on surfaces acs.orgnih.govnist.govchemicalbook.com. The characteristic N-H stretching, C-H stretching, and ring vibration frequencies are key identifiers. The addition of three methyl groups at the 1, 4, and 6 positions would significantly alter the vibrational spectrum compared to the parent compound, but without data, this cannot be analyzed.
Functional Group Analysis and Conformational Studies
The structural elucidation of indazole derivatives relies heavily on spectroscopic methods that provide detailed information about their functional groups and three-dimensional arrangements. Infrared (IR) spectroscopy, alongside Nuclear Magnetic Resonance (NMR) spectroscopy, forms the cornerstone of this analysis.
In the case of indazoles, IR spectroscopy is particularly useful for identifying the characteristic vibrations of the heterocyclic ring system and its substituents. For the parent 1H-indazole, key absorptions correspond to N-H stretching, C-H stretching of the aromatic ring, and the C=C and C=N stretching vibrations within the fused ring system. For this compound, one would expect to observe:
Aromatic C-H stretching: Typically appearing above 3000 cm⁻¹.
Aliphatic C-H stretching: From the three methyl groups, observed in the 2850-3000 cm⁻¹ region.
Ring stretching vibrations: Characteristic C=C and C=N stretching frequencies for the indazole core, usually found in the 1400-1650 cm⁻¹ region.
Absence of N-H stretching: The substitution of a methyl group at the N1 position means the characteristic N-H stretching band (typically broad, around 3100-3500 cm⁻¹) of the parent 1H-indazole would be absent. nist.gov
NMR spectroscopy (¹H and ¹³C) provides a detailed map of the carbon and hydrogen framework. For this compound, distinct signals for each of the three methyl groups would be expected in the ¹H NMR spectrum, with chemical shifts influenced by their position on the indazole ring (N1, C4, or C6). researchgate.netchemicalbook.com The aromatic protons would also show specific chemical shifts and coupling patterns, allowing for unambiguous assignment.
Conformational studies, particularly for substituted indazoles with flexible side chains, utilize these techniques to determine the most stable spatial arrangements of atoms. fapesp.br For a molecule like this compound, the primary conformational aspect would be the rotation of the methyl groups. While this rotation is generally rapid at room temperature, computational studies and variable-temperature NMR experiments on more complex derivatives can reveal preferred orientations and rotational barriers. semanticscholar.orgrsc.org The orientation of substituents can be influenced by subtle intramolecular interactions, such as hydrogen bonding or steric hindrance. semanticscholar.org
| Proton/Carbon | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| N1-CH₃ | ~3.8 - 4.2 | ~30 - 35 | Methyl group attached to nitrogen, typically deshielded. |
| C4-CH₃ | ~2.3 - 2.7 | ~15 - 20 | Aromatic methyl group, influenced by ring currents. |
| C6-CH₃ | ~2.3 - 2.7 | ~18 - 23 | Aromatic methyl group, position affects shielding. |
| H3 | ~7.8 - 8.2 | ~130 - 135 | Proton on the pyrazole ring. |
| H5 | ~6.9 - 7.3 | ~115 - 125 | Aromatic proton on the benzene (B151609) ring. |
| H7 | ~7.4 - 7.8 | ~105 - 115 | Aromatic proton on the benzene ring. |
Gas-Phase Infrared Spectroscopy
Gas-phase IR spectroscopy offers a powerful tool for studying molecular structure and vibrations free from the intermolecular interactions present in condensed phases (liquids or solids). thermofisher.com In the gas phase, molecules can rotate and vibrate with greater freedom, leading to spectra with sharper, more defined absorption bands. thermofisher.com This high resolution can reveal fine structural details that are often obscured in solid or liquid-state measurements.
For this compound, a gas-phase IR spectrum would allow for:
Precise Vibrational Frequencies: The fundamental vibrational modes of the trimethyl-indazole skeleton could be determined with high accuracy.
Rotational-Vibrational Coupling: The fine structure observed in the bands would arise from the coupling of vibrational and rotational transitions, which can be analyzed to obtain moments of inertia and, consequently, precise molecular geometry in the gas phase.
Comparison with Theoretical Models: High-resolution experimental data from gas-phase IR is invaluable for validating and refining theoretical calculations of molecular structure and vibrational frequencies. nih.gov Computational methods are often used to predict the IR spectrum, and comparison with the experimental gas-phase spectrum allows for a rigorous assessment of the theoretical model's accuracy.
Electronic Spectroscopy (UV-Vis Spectroscopy)
Analysis of Electronic Transitions and Excited States
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. libretexts.org When a molecule absorbs a photon of sufficient energy, an electron is promoted from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. libretexts.orglibretexts.org In organic molecules like indazoles, the most common transitions involve the promotion of electrons from π (pi) bonding orbitals and n (non-bonding) orbitals to π* (pi-antibonding) orbitals. youtube.compharmatutor.orgyoutube.com
The UV-Vis spectrum of an indazole derivative typically shows strong absorption bands in the UV region, corresponding to π → π* transitions associated with the aromatic system. acs.org The presence of non-bonding lone-pair electrons on the nitrogen atoms also allows for n → π* transitions, which are generally weaker and may appear at longer wavelengths. pharmatutor.org
For this compound, the key features of its UV-Vis spectrum would be:
π → π Transitions:* Intense absorption bands arising from the conjugated π system of the fused benzene and pyrazole rings. The position and intensity of these bands are sensitive to the substitution pattern. The three methyl groups, being weak electron-donating groups, would be expected to cause a slight red-shift (shift to longer wavelengths) of these absorptions compared to the parent 1H-indazole.
n → π Transitions:* A weaker absorption band, potentially overlapping with the stronger π → π* bands, resulting from the promotion of a non-bonding electron from a nitrogen atom to an anti-bonding π* orbital.
Analysis of these transitions provides insight into the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org This HOMO-LUMO gap is a fundamental property that influences the molecule's chemical reactivity and photophysical behavior.
Photophysical Property Investigations
Photophysical studies investigate the fate of a molecule after it has been promoted to an electronic excited state by absorbing light. This includes processes like fluorescence and phosphorescence, where the molecule relaxes back to its ground state by emitting a photon.
Many indazole derivatives have been found to exhibit fluorescence. acs.orgnih.gov After excitation to a higher electronic state via UV light absorption, the molecule can rapidly lose some energy through non-radiative processes before emitting a photon to return to the ground state. The emitted light (fluorescence) is of lower energy (longer wavelength) than the absorbed light.
Investigations into the photophysical properties of this compound would involve:
Measuring Emission Spectra: Determining the wavelength range of the emitted fluorescent light.
Determining Quantum Yield: Quantifying the efficiency of the fluorescence process. Some substituted indazoles have been reported to have very high fluorescence quantum yields, up to 85%. acs.orgnih.gov
Solvatochromism Studies: Examining how the absorption and emission spectra change in solvents of different polarities. This can provide information about the nature of the excited state, particularly its dipole moment compared to the ground state.
These properties are crucial for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. rsc.org
X-ray Crystallography
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.comresearchgate.net The technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern provides detailed information about the arrangement of atoms within the crystal lattice. acs.org
For this compound, a successful single-crystal X-ray diffraction analysis would yield a wealth of structural information, including:
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-H) and bond angles within the molecule, confirming the geometry of the indazole ring and the attached methyl groups. nih.gov
Planarity and Conformation: Definitive confirmation of the planarity of the bicyclic indazole ring system. nih.govresearchgate.net It would also reveal the specific orientation of the methyl groups relative to the ring in the solid state.
This data is crucial for understanding the relationship between molecular structure and bulk properties and serves as a benchmark for validating the results of theoretical calculations and other spectroscopic methods.
| Parameter | Example Data from a Methylated Indazole Derivative nih.gov | Information Provided |
|---|---|---|
| Crystal System | Monoclinic | The basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | The specific symmetry operations within the unit cell. |
| Unit Cell Dimensions | a = 7.5470 Å, b = 14.873 Å, c = 14.924 Å, β = 93.10° | The size and shape of the repeating unit of the crystal. |
| Volume (V) | 1672.7 ų | The volume of the unit cell. |
| Molecules per Unit Cell (Z) | 8 | The number of molecules in the repeating unit. |
| Intermolecular Interactions | O-H···O and C-H···O hydrogen bonds | Identifies the non-covalent forces holding the crystal together. |
Analysis of Intermolecular Interactions and Crystal Packing
While a definitive single-crystal X-ray structure for this compound is not extensively detailed in publicly accessible databases, a comprehensive understanding of its solid-state architecture can be constructed by analyzing the intermolecular forces and packing motifs prevalent in closely related substituted indazole derivatives. The crystal packing in such aromatic heterocyclic compounds is predominantly governed by a combination of hydrogen bonding, π-π stacking interactions, and weaker van der Waals forces. The specific nature and hierarchy of these interactions are dictated by the substitution pattern on the indazole core.
In the case of this compound, the substitution of a methyl group at the N1 position is particularly consequential. Unlike unsubstituted 1H-indazoles which feature a hydrogen bond donor (N-H) and an acceptor (the N2 atom), the N1-methylation in this compound removes the primary N-H donor site. nih.gov This fundamentally alters the hydrogen bonding capabilities and shifts the balance of control over the crystal packing to other, weaker interactions. The thermodynamic stability of the 1H-tautomer is a well-established characteristic of the indazole system. nih.gov
The crystal structure is therefore expected to be stabilized by a network of weak C-H···N hydrogen bonds and π-π stacking interactions. The pyridinic N2 atom remains an effective hydrogen bond acceptor and can interact with acidic hydrogen atoms from the methyl groups or the aromatic ring of neighboring molecules. Analysis of various indazole-containing crystal structures reveals that such C-H···N and C-H···O interactions are common motifs that contribute to the formation of layered or three-dimensional networks. researchgate.net
The following table summarizes the potential intermolecular interactions that are expected to define the crystal packing of this compound, based on data from analogous structures.
| Interaction Type | Donor | Acceptor | Expected Significance in Crystal Packing |
| Weak Hydrogen Bonds | C-H (Methyl Groups) | N2 (Pyridinic) | High: A primary directional force in the absence of N-H donors, likely forming chains or layers. |
| C-H (Aromatic Ring) | N2 (Pyridinic) | Moderate: Contributes to the overall cohesion and orientation of molecules. | |
| π-Interactions | Indazole Ring (π-system) | Indazole Ring (π-system) | High: Significant contributor to crystal cohesion, likely in an offset or slipped-stacking geometry. |
| C-H (Methyl Groups) | Indazole Ring (π-system) | Moderate: C-H···π interactions can further stabilize the packing arrangement. | |
| van der Waals Forces | All atoms | All atoms | High: Non-specific but collectively crucial for maximizing packing density. |
Computational and Theoretical Chemistry Studies of 1,4,6 Trimethyl 1h Indazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at an electronic level. Methodologies like Density Functional Theory (DFT) and Ab Initio calculations are routinely applied to the indazole scaffold to predict various properties.
Molecular Orbital Analysis (HOMO-LUMO, Frontier Molecular Orbitals)
Analysis of Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy gap between these orbitals provides insight into chemical stability and reactivity. nih.govrsc.org However, no publications containing a HOMO-LUMO analysis for 1,4,6-Trimethyl-1H-indazole could be identified.
Electrostatic Potential Mapping
Electrostatic potential (ESP) maps are valuable tools for visualizing the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This information helps predict how a molecule will interact with other reagents. nih.gov Despite the utility of this technique, no studies featuring an electrostatic potential map for this compound were found.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms, mapping potential energy surfaces, and understanding regioselectivity in reactions such as N-alkylation. beilstein-journals.org While DFT calculations have been used to provide mechanistic insights for the reactions of other substituted indazoles, no such computational studies for this compound were available in the reviewed literature.
Tautomeric Equilibria and Stability Investigations
Indazoles can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. Computational studies are frequently used to determine the relative thermodynamic stabilities of these tautomers, which is crucial for predicting the outcomes of reactions. Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H form. beilstein-journals.org However, specific computational investigations into the tautomeric equilibria and relative stabilities of the this compound tautomers have not been reported in the searched scientific literature.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools of significant value in medicinal chemistry and drug discovery. These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). For this compound, while specific QSAR/QSPR studies are not extensively documented in publicly available literature, the extensive research on other indazole derivatives provides a strong framework for understanding how such models would be developed and the mechanistic insights they could offer.
The fundamental principle of QSAR/QSPR is that the variations in the biological activity or properties of a group of structurally related compounds, such as derivatives of this compound, are dependent on the changes in their molecular features. These features are quantified by molecular descriptors, which can be categorized into several classes:
1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of specific structural fragments.
3D Descriptors: Calculated from the 3D conformation of the molecule, encompassing steric (e.g., molecular volume, surface area) and electronic (e.g., dipole moment, partial charges) properties.
Physicochemical Descriptors: Experimentally determined or computationally estimated properties like lipophilicity (logP), solubility, and pKa.
A typical QSAR/QSPR study on a series of analogs of this compound would involve synthesizing or computationally designing a set of related molecules with variations at different positions of the indazole core. The biological activity (e.g., enzyme inhibition, receptor binding affinity) or a specific property (e.g., solubility, metabolic stability) would then be determined for each compound. Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical model is constructed that correlates the calculated molecular descriptors with the observed activity or property.
For instance, a hypothetical QSAR study on a series of indazole derivatives, including this compound, as inhibitors of a specific kinase might reveal the importance of certain descriptors. The presence of the methyl groups at positions 1, 4, and 6 would influence descriptors related to molecular size, shape, and lipophilicity. A positive coefficient for a descriptor related to lipophilicity in the QSAR equation would suggest that increasing the lipophilicity of the molecule enhances its inhibitory activity, possibly by improving its ability to cross cell membranes or interact with a hydrophobic pocket in the target protein. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents at a particular position are detrimental to the activity. researchgate.neteurekaselect.comnih.gov
These models provide valuable mechanistic insights. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor characteristics are favorable or unfavorable for activity. researchgate.net Such insights can guide the rational design of new, more potent, and selective analogs of this compound.
Illustrative Data for a Hypothetical QSAR Study
To demonstrate the application of QSAR, the following table presents hypothetical data for a series of indazole analogs, where this compound could be one of the compounds under investigation. The table includes a selection of molecular descriptors and a hypothetical biological activity value (e.g., pIC50, the negative logarithm of the half-maximal inhibitory concentration).
| Compound | pIC50 | Molecular Weight (MW) | LogP | Polar Surface Area (PSA) | Number of Hydrogen Bond Donors (HBD) |
| Indazole-1 | 5.2 | 160.21 | 2.1 | 40.1 | 1 |
| Indazole-2 | 5.8 | 174.24 | 2.5 | 40.1 | 1 |
| This compound | 6.1 | 174.24 | 2.8 | 15.8 | 0 |
| Indazole-4 | 4.9 | 190.22 | 2.3 | 58.3 | 2 |
| Indazole-5 | 6.5 | 188.27 | 3.1 | 15.8 | 0 |
A resulting hypothetical QSAR equation from this data might look like:
pIC50 = 0.85 * LogP - 0.02 * PSA + 0.01 * MW - 0.5 * HBD + 2.5
This equation would suggest that higher lipophilicity (LogP) and molecular weight are beneficial for the activity, while a larger polar surface area and the presence of hydrogen bond donors are detrimental. Such a model, once validated, could be used to predict the activity of newly designed indazole derivatives and prioritize their synthesis and testing. aboutscience.eunih.gov
Mechanistic Interpretation from QSPR Modeling
Similarly, QSPR models can provide insights into the physicochemical properties of this compound. For example, a QSPR model for aqueous solubility could help in understanding the factors that govern its bioavailability. Descriptors such as LogP, polar surface area, and the number of rotatable bonds are often crucial in determining solubility. By analyzing the QSPR model, chemists can devise strategies to modify the structure of this compound to improve its solubility and other pharmacokinetic properties.
The following table illustrates a hypothetical QSPR dataset for predicting the aqueous solubility (LogS) of a series of indazole derivatives.
| Compound | Experimental LogS | Calculated LogP | Aromatic Ring Count | Rotatable Bond Count |
| Indazole-A | -2.5 | 2.1 | 2 | 0 |
| Indazole-B | -3.1 | 2.8 | 2 | 1 |
| This compound | -3.5 | 2.8 | 2 | 1 |
| Indazole-D | -2.1 | 1.9 | 2 | 2 |
| Indazole-E | -4.0 | 3.5 | 3 | 2 |
A QSPR model derived from this data could provide a mathematical relationship to predict the solubility of new indazole compounds based on their structural features, thereby guiding the drug development process.
Research Applications and Emerging Areas for Indazole Derivatives
Applications in Chemical Biology and Medicinal Chemistry Research
The versatility of the indazole core has made it a privileged scaffold in the development of biologically active molecules. Researchers have extensively modified this nucleus to probe its interactions with various biological targets.
Indazole derivatives have been extensively studied as inhibitors of various enzymes, playing a crucial role in understanding enzymatic mechanisms and developing therapeutic agents.
Kinase Inhibition: The indazole moiety is a core component of several approved kinase inhibitors, including axitinib and pazopanib. nih.gov Research has demonstrated that indazole derivatives can be potent and specific inhibitors of both tyrosine kinases and serine/threonine kinases. nih.gov This has led to their investigation for targeting kinases implicated in cancer, such as:
Tropomyosin receptor kinases (TRKs): 3-Aryl-indazole derivatives have been reported as pan-Trk inhibitors. nih.gov More recent studies have focused on developing novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as highly potent and selective type II TRK inhibitors designed to overcome acquired resistance. nih.gov
Epidermal Growth Factor Receptor (EGFR): Indazole-based covalent inhibitors of EGFR have been developed, targeting mutations that lead to aberrant cell proliferation and survival. nih.gov
Extracellular signal-regulated kinase (ERK1/2): The discovery and optimization of indazole amide-based ERK inhibitors have been reported, demonstrating potent enzymatic inhibition. nih.gov
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is an immunomodulatory enzyme that is overexpressed in many cancer cells, contributing to an immunosuppressive tumor microenvironment. nih.govnih.gov It has become a significant target in cancer immunotherapy. nih.gov A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated as dual inhibitors of IDO1 and Tryptophan 2,3-dioxygenase (TDO), another enzyme involved in tryptophan metabolism. nih.gov One of the lead compounds from this series, compound 35 , demonstrated potent inhibition of IDO1 with a half-maximal inhibitory concentration (IC₅₀) of 0.74 μM in an enzymatic assay and 1.37 μM in HeLa cells. nih.gov It also showed promising TDO inhibition, highlighting the potential of the 4,6-substituted indazole scaffold in developing dual-action immuno-oncology agents. nih.gov
| Indazole Derivative Class | Target Enzyme | Significance |
|---|---|---|
| 4,6-Substituted-1H-indazoles | IDO1/TDO | Dual inhibition for cancer immunotherapy nih.gov |
| 3-Aryl-indazoles | pan-Trk | Inhibition of a family of receptor tyrosine kinases nih.gov |
| Indazole amides | ERK1/2 | Inhibition of a key kinase in the MAPK/ERK pathway nih.gov |
| 3-Chloro-6-nitro-1H-indazole derivatives | Trypanothione Reductase (Leishmania) | Antiparasitic activity through enzyme inhibition taylorandfrancis.comresearchgate.net |
The indazole scaffold is frequently used to design ligands that can bind with high affinity and specificity to protein receptors. These studies are crucial for understanding the molecular basis of protein-ligand interactions. A key area of this research is the inhibition of protein-protein interactions, such as the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) pathway, a major immune checkpoint. nih.gov
Novel 4-phenyl-1H-indazole derivatives have been designed as small-molecule inhibitors targeting the PD-1/PD-L1 interaction. nih.gov The binding and inhibitory activity of these compounds were evaluated using various in vitro models:
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay: This assay measures the ability of a compound to disrupt the binding between two protein partners. Compound Z13 , an indazole derivative, exhibited potent activity with an IC₅₀ value of 189.6 nM. nih.gov
Surface Plasmon Resonance (SPR) Assay: SPR is used to measure the binding affinity (dissociation constant, K D) between a ligand and a protein. The SPR assay demonstrated that compound Z13 binds to human PD-L1 with a high affinity, showing a K D value of 231 nM. nih.gov
These studies confirm that the indazole core can be effectively utilized to create potent ligands that modulate specific receptor-ligand interactions, providing a basis for therapeutic intervention.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how modifications to a chemical structure affect its biological activity. For indazole derivatives, SAR studies guide the optimization of lead compounds to enhance potency and selectivity. nih.gov
In the development of 4,6-substituted-1H-indazoles as IDO1/TDO inhibitors, SAR studies were conducted to understand the impact of different substituents on inhibitory activity. nih.gov Similarly, the optimization of indazole amide-based ERK1/2 inhibitors was driven by SAR analysis, which led to compounds with potent enzymatic and cellular activity. nih.gov
These studies often employ molecular modeling and in silico evaluations to rationalize the observed activities. For instance, the binding of certain antibacterial indazole derivatives was found to be stabilized by specific molecular interactions, including:
π–π interactions: These occur between the aromatic rings of the indazole ligand and aromatic amino acid residues, such as the indole ring of Tryptophan (Trp). nih.gov
Hydrogen bonds: The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors or donors, forming critical interactions with residues like asparagine (Asn), arginine (Arg), and glycine (Gly). nih.gov
Hydrophobic interactions: Molecular docking of antileishmanial indazole derivatives with the trypanothione reductase enzyme revealed a network of hydrophobic interactions that contribute to stable binding. researchgate.net
Indazole derivatives have demonstrated a wide spectrum of antimicrobial activities, including antibacterial, antifungal, and antiprotozoal effects. nih.govnih.gov Research in this area focuses on identifying their mechanisms of action at the molecular level.
One identified mechanism of antibacterial action is the inhibition of DNA gyrase, an essential bacterial enzyme. Molecular docking studies of 3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives showed that their inhibitory action is mediated by key interactions within the enzyme's active site, such as hydrogen bonds with the ASN46 residue and π-anion interactions with GLU50. nih.gov
Other research has explored the antimicrobial potential of hybrid molecules. A series of 1,2,3-triazole derivatives linked to a 6-bromo-1H-indazole core were synthesized and evaluated. banglajol.info Several of these compounds expressed moderate to good inhibition against various bacterial and fungal strains, demonstrating that molecular hybridization can be a successful strategy for developing novel antimicrobial agents. banglajol.inforesearchgate.net Furthermore, studies on 3-chloro-6-nitro-1H-indazole derivatives have shown they possess biological potency against three species of Leishmania, acting as effective inhibitors of the parasite. taylorandfrancis.comresearchgate.net
In bioinorganic chemistry, heterocyclic compounds containing nitrogen are widely used as ligands to form coordination complexes with metal ions. azjournalbar.comresearchgate.net The indazole nucleus, with its two available nitrogen atoms, can act as a monodentate or bridging ligand, coordinating with various transition metals. mdpi.com
The formation of metal complexes can significantly alter or enhance the biological properties of the parent indazole ligand. While direct studies on 1,4,6-trimethyl-1H-indazole complexes are limited, research on related structures provides a strong precedent. For example, 1H-indazole-6-carboxylate has been shown to act as a tridentate bridging ligand, coordinating to copper (II) ions through both its carboxylate group and the non-protonated nitrogen atom of the pyrazole (B372694) ring. mdpi.com This ability to chelate metal ions is a key feature in the design of novel bioactive molecules and materials. Studies on related imidazole complexes have shown that coordination to metals like Co(II), Cr(III), and Zn(II) can lead to enhanced antimicrobial activity compared to the free ligand. azjournalbar.com
Contributions to Materials Science Research
Beyond their biological applications, indazole derivatives are also being explored as building blocks for advanced materials. Their rigid, aromatic structure and ability to coordinate with metal ions make them suitable for the construction of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs). mdpi.com
Researchers have synthesized new CPs using 1H-indazole-6-carboxylic acid as the organic linker and group 12 metals like zinc (II) and cadmium (II). mdpi.com The resulting materials exhibit distinct structural dimensionalities, such as double chains or 3D networks, depending on the metal ion used. mdpi.com
A significant property of these indazole-based materials is their photoluminescence. The extended aromaticity of the indazole ligand, when coordinated to d¹⁰ metals like Zn(II) and Cd(II), gives rise to emissive properties. mdpi.com These emissions are typically governed by ligand-centered π-π* electronic transitions. mdpi.com Such luminescent materials have potential applications in:
Photochemical sensing
Electroluminescence
Optical devices
This research demonstrates that the indazole scaffold is not only a versatile pharmacophore but also a valuable component for designing functional solid-state materials. mdpi.com
Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
Indazole derivatives have demonstrated significant utility as ligands in the construction of coordination compounds and metal-organic frameworks (MOFs). Their ability to coordinate with a variety of metal ions through the pyrazolic nitrogen atoms has led to the synthesis of novel materials with interesting structural and functional properties.
For instance, 1H-indazole-5-carboxylic acid has been employed as a linker to construct zinc-based MOFs. acs.orgresearchgate.net These materials can exhibit 2-fold interpenetrated three-dimensional structures, which can impart flexibility and allow for the modulation of porosity, a key feature for applications in gas storage and separation. acs.org Furthermore, these indazole-based MOFs can display intriguing luminescent properties, including luminescence thermometry and long-lasting phosphorescence. acs.orgresearchgate.net
The coordination behavior of other indazole derivatives, such as 4,5,6,7-tetrahydro-1H-indazole, has been studied with various transition metals like Cu(II), Co(II), and Ag(I). tandfonline.comresearchgate.net These studies have shown that the resulting complexes can adopt different geometries depending on the metal and the counter-ion present, leading to a range of coordination compounds with diverse structural motifs. tandfonline.comresearchgate.net
| Ligand | Metal Ion(s) | Resulting Structure/Property | Reference(s) |
| 1H-Indazole-5-carboxylic acid | Zn(II) | 2-fold interpenetrated 3D MOF, flexible, tunable porosity, luminescence | acs.orgresearchgate.net |
| 4,5,6,7-Tetrahydro-1H-indazole | Cu(II), Co(II), Ag(I) | Various coordination geometries (e.g., square planar) | tandfonline.comresearchgate.net |
Components in Organic Electronic and Optoelectronic Materials (e.g., OLEDs)
The photophysical properties of indazole derivatives, stemming from their aromatic nature, make them promising candidates for applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). researchgate.net While direct applications of this compound in OLEDs have not been extensively reported, the broader class of N-heterocyclic compounds, including imidazoles and carbazoles, have been successfully utilized as emitters and host materials in OLED devices. mdpi.comnih.govgoogle.com
For example, derivatives combining carbazole and imidazole moieties have been developed as bipolar blue-emitting materials for non-doped OLEDs. nih.gov The electronic properties of these molecules can be tuned by modifying the substituents on the heterocyclic rings, influencing the emission color and efficiency of the resulting devices. The exploration of indazole-containing materials in this area is an active field of research, with the potential to yield novel materials for next-generation displays and lighting.
Dye Chemistry and Chromophore Development
The indazole scaffold has been utilized in the development of dyes and chromophores. Azo dyes derived from 3-amino-indazole have been patented for their ability to dye fibers based on acrylonitrile polymers, producing strong yellow, orange, or scarlet tints with good fastness properties. google.com
More recently, benzo[f]indazole-based dyes have been synthesized and their photophysical properties investigated. ehu.eus These dyes exhibit broad absorption in the blue-edge of the visible spectrum and display notable fluorescence, making them promising candidates for applications as fluorescent probes. ehu.eus Importantly, these novel dyes have shown significantly higher photostability compared to commonly used coumarin dyes, a highly desirable feature for applications in bioimaging and other light-driven technologies. ehu.eus
Catalytic Applications in Organic Synthesis
The ability of indazole derivatives to act as ligands for transition metals has led to their application in various catalytic transformations in organic synthesis.
Indazole-Derived Ligands in Organometallic Catalysis (e.g., N-Heterocyclic Carbenes)
Indazole-derived N-heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in organometallic catalysis. rsc.orgnih.gov These ligands exhibit strong σ-donor character, which can be even superior to classical NHC ligands. rsc.org The unique electronic and steric properties of indazole-derived NHCs have been harnessed in gold catalysis, for example. rsc.org The steric hindrance provided by bulky substituents on the indazole framework can influence the catalytic activity and selectivity of the metal center. rsc.org
Furthermore, indazole-based phosphine ligands have been designed and applied in gold(I) catalysis. acs.org The electronic properties of these ligands can be readily tuned, for instance, by methylation of the indazole backbone to introduce a positive charge, which in turn affects the catalytic activity of the gold complex. acs.org
| Ligand Type | Metal | Catalytic Application | Reference(s) |
| Indazolin-3-ylidenes (NHCs) | Gold | General organic synthesis | rsc.org |
| Indazole Phosphine | Gold(I) | Propargyl amide cyclization, enyne cyclization | acs.org |
Role in C-H Activation Catalysis
The development of new catalytic methods for the direct functionalization of C-H bonds is a major focus in modern organic synthesis. Indazole derivatives have played a crucial role in this area, both as directing groups and as scaffolds for the synthesis of functionalized molecules.
Transition metal-catalyzed C-H activation and annulation reactions have been developed for the one-step construction of functionalized indazole derivatives. mdpi.com For example, Rh(III)-catalyzed annulation of phthalazinones with allenes provides access to indazole derivatives containing a quaternary carbon center. mdpi.com Similarly, the reaction of imidates with nitrosobenzenes, catalyzed by a rhodium/copper system, leads to the formation of 1H-indazoles through a C-H activation pathway. mdpi.com The late-stage functionalization of the indazole core itself via C-H activation is also a powerful strategy for increasing molecular complexity. researchgate.netrsc.org
Other Advanced Research Applications (e.g., sensor development, agrochemical research)
The versatile properties of indazole derivatives have led to their exploration in other advanced research areas.
Sensor Development: Indole and indazole derivatives containing salicylaldimine have been designed as fluorescent materials. rsc.org Some of these compounds exhibit aggregation-induced emission (AIE) properties and can act as smart fluorescence sensors for the detection of metal ions, such as Cu2+. rsc.org
Agrochemical Research: The biological activity of indazole derivatives extends to the field of agrochemicals. nih.gov While specific applications of this compound are not yet detailed, the general class of indazoles is known to possess properties that are relevant to the development of new crop protection agents.
Future Research Directions and Unaddressed Challenges in 1,4,6 Trimethyl 1h Indazole Chemistry
Development of Novel and Sustainable Synthetic Methodologies
A primary challenge in indazole chemistry is the regioselective synthesis of substituted derivatives. researchgate.netconnectjournals.comresearchgate.net For 1,4,6-trimethyl-1H-indazole, the development of efficient and sustainable synthetic routes is a critical first step. Future research should focus on moving beyond classical condensation reactions, which often require harsh conditions and can lead to isomeric mixtures.
Promising avenues include the application of modern synthetic techniques such as transition-metal-catalyzed C-H activation and annulation strategies. nih.govnih.govacs.org These methods offer the potential for high regioselectivity and atom economy, starting from readily available precursors. For instance, a hypothetical route could involve the C-H activation of a suitably substituted azobenzene (B91143) derivative followed by cyclization. acs.org The use of greener solvents, recyclable catalysts, and flow chemistry protocols could further enhance the sustainability of these synthetic approaches. acs.orgorganic-chemistry.org
Table 1: Potential Sustainable Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
|---|---|---|
| C-H Activation/Annulation | High atom economy, potential for high regioselectivity. nih.govnih.gov | Catalyst development, substrate scope, control of regioselectivity with multiple methyl groups. |
| Flow Chemistry Synthesis | Improved safety, scalability, and reproducibility. acs.org | Optimization of reaction conditions for flow, reactor design. |
| One-Pot Multi-Component Reactions | Increased efficiency, reduced waste. organic-chemistry.orgresearchgate.net | Identification of suitable reaction partners, control of side reactions. |
Exploration of Advanced Reactivity and Selectivity in Functionalization
Once a reliable synthesis of this compound is established, the next frontier will be the exploration of its reactivity and the selective functionalization of its core structure. The electronic and steric effects of the three methyl groups are expected to significantly influence the reactivity of the indazole ring system.
Future work should investigate a range of functionalization reactions, including halogenation, nitration, and various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). austinpublishinggroup.com A key challenge will be to achieve high regioselectivity, targeting specific positions on the benzene (B151609) or pyrazole (B372694) ring. For instance, directing group strategies could be employed to achieve selective C-H functionalization at positions C3, C5, or C7. rsc.orgnih.govacs.org The development of late-stage functionalization techniques would be particularly valuable for the rapid generation of a diverse library of derivatives for screening in various applications. researchgate.net
Table 2: Potential Functionalization Reactions and Selectivity Challenges
| Reaction Type | Target Position(s) | Potential Challenges |
|---|---|---|
| Electrophilic Aromatic Substitution | C3, C5, C7 | Predicting the directing effects of the three methyl groups. |
| Directed C-H Functionalization | C3, C5, C7 | Development of suitable directing groups that can be installed and removed efficiently. |
| N-Alkylation/Arylation | N1, N2 | Controlling the N1 versus N2 selectivity. researchgate.net |
Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches
A thorough understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is crucial for optimizing reaction conditions and predicting outcomes. Future research should employ an integrated approach that combines experimental studies with computational modeling.
Density Functional Theory (DFT) calculations can provide valuable insights into transition state energies, reaction pathways, and the electronic effects of the methyl substituents. nih.govnih.govnih.gov These theoretical predictions can then be validated through carefully designed experiments, such as kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates. This synergistic approach will be instrumental in unraveling the subtleties of regioselectivity and reactivity in this system. rsc.orgreddit.com
Table 3: Proposed Integrated Experimental and Computational Studies
| Research Question | Experimental Approach | Computational Method |
|---|---|---|
| Regioselectivity of Synthesis | Analysis of isomeric product ratios under various conditions. | DFT calculations of transition state energies for different cyclization pathways. |
| Reactivity in Functionalization | Kinetic studies of electrophilic substitution reactions. | Calculation of Fukui indices and electrostatic potential maps to predict reactive sites. |
| N1 vs. N2 Alkylation | Systematic study of alkylating agents and reaction conditions. researchgate.net | Modeling of the thermodynamic and kinetic products of N-alkylation. |
Expansion of Research Applications in Emerging Technologies
While the biological activities of many indazole derivatives are well-documented, the potential applications of this compound remain largely unexplored. austinpublishinggroup.comresearchgate.netresearchgate.net The specific substitution pattern of this molecule could impart unique properties that make it suitable for a range of emerging technologies.
Future research should explore its potential as a scaffold for the development of new pharmaceutical agents. nih.govrsc.org The trimethyl substitution may influence the compound's lipophilicity and metabolic stability, which are key parameters in drug design. nih.gov Furthermore, the electronic properties of the indazole core could be tuned by the methyl groups, suggesting potential applications in materials science, such as in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as ligands in coordination chemistry. acs.orgresearchgate.net
Table 4: Potential Applications and Rationale
| Application Area | Rationale | Key Properties to Investigate |
|---|---|---|
| Medicinal Chemistry | The indazole scaffold is a known pharmacophore; methyl groups can modulate bioactivity and pharmacokinetics. nih.govnih.gov | Kinase inhibition, antimicrobial activity, receptor binding affinity. |
| Organic Electronics | The aromatic system can be tuned for desired electronic properties. | HOMO/LUMO levels, charge carrier mobility, photoluminescence quantum yield. |
| Coordination Chemistry | The pyrazole nitrogen atoms can act as ligands for metal ions. | Coordination modes, stability of metal complexes, catalytic activity. |
Addressing Specific Challenges in Structure-Property Relationships for Advanced Material Design and Chemical Biology
A fundamental challenge in the study of this compound is to establish clear structure-property relationships. Understanding how the specific arrangement of the three methyl groups influences the molecule's physical, chemical, and biological properties is paramount for its rational design in advanced materials and chemical biology probes.
Future research should focus on the synthesis of a series of isomers (e.g., 1,5,7-trimethyl-1H-indazole, 2,4,6-trimethyl-2H-indazole) to systematically investigate the impact of methyl group positioning on properties such as crystal packing, solubility, electronic structure, and biological activity. rsc.org Techniques such as X-ray crystallography, spectroscopy, and computational modeling will be essential in elucidating these relationships. This knowledge will be critical for the targeted design of this compound derivatives with optimized performance in specific applications.
Table 5: Key Structure-Property Relationships to Investigate
| Property | Structural Feature to Vary | Experimental/Computational Technique |
|---|---|---|
| Solid-State Packing | Position of methyl groups (isomers) | X-ray Crystallography, Solid-State NMR |
| Electronic Properties | Position of methyl groups | UV-Vis and Fluorescence Spectroscopy, Cyclic Voltammetry, DFT Calculations |
| Solubility | Introduction of polar functional groups | Solubility assays in various solvents |
Q & A
Q. What are the optimized synthetic routes for 1,4,6-Trimethyl-1H-indazole, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis of this compound can be adapted from protocols for analogous indazole derivatives. For example, refluxing precursor compounds (e.g., aminoindazoles) with trifluoromethylating agents like ethyl 4,4,4-trifluoroacetoacetate in dry methanol under argon, catalyzed by polyphosphoric acid, has been shown to yield structurally similar trifluoromethylated indazoles with >70% efficiency . Solvent selection (e.g., methanol vs. DMF) and catalyst loading (e.g., 1–2 equivalents) should be optimized via Design of Experiments (DoE) to mitigate side reactions. Reaction progress should be monitored via TLC (petroleum ether/ethyl acetate, 5:5) .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substitution patterns and methyl group positions. For instance, methyl protons in indazole derivatives typically resonate at δ 2.3–2.7 ppm in ¹H-NMR . Infrared (IR) spectroscopy can confirm functional groups (e.g., C-N stretches at ~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) should align with theoretical values (e.g., C₁₁H₁₃N₂ requires 70.56% C, 6.90% H, 14.97% N) .
Q. How should preliminary pharmacological screening assays be designed to evaluate the bioactivity of this compound?
- Methodological Answer : Begin with in vitro kinase inhibition assays (e.g., PKA or CDK inhibition) using ATP-competitive binding protocols . For anti-inflammatory potential, measure NF-κB suppression in LPS-stimulated macrophages via ELISA (IC₅₀ values). Antimicrobial activity can be assessed using broth microdilution (MIC against S. aureus and E. coli). Ensure dose-response curves (1–100 µM) and positive controls (e.g., staurosporine for kinases) .
Advanced Research Questions
Q. How can contradictions in structure-activity relationship (SAR) studies for this compound derivatives be resolved?
- Methodological Answer : Discrepancies in SAR often arise from substitution patterns or assay variability. Use computational docking (e.g., AutoDock Vina) to model interactions with targets like kinase ATP-binding pockets. Compare binding poses of active vs. inactive derivatives (e.g., 1,4,6-trimethyl vs. 1,3,5-trimethyl isomers) to identify steric or electronic clashes . Validate hypotheses via site-directed mutagenesis of target proteins (e.g., PKA catalytic subunit) .
Q. What computational strategies predict the pharmacokinetic profile and drug-likeness of this compound?
- Methodological Answer : Tools like SwissADME calculate parameters such as LogP (optimal range: 2–3), topological polar surface area (TPSA < 90 Ų), and Lipinski’s Rule of Five compliance. Molecular dynamics simulations (e.g., GROMACS) assess metabolic stability by modeling CYP3A4 metabolism. For blood-brain barrier penetration, use PAMPA-BBB assays in silico .
Q. What mechanistic approaches elucidate the toxicity profile of this compound in preclinical models?
- Methodological Answer : Conduct in vitro cytotoxicity assays (MTT or Annexin V/PI staining) on HEK-293 and HepG2 cells. For in vivo studies, administer 10–100 mg/kg orally to rodents, monitoring liver enzymes (ALT/AST) and renal biomarkers (creatinine). Histopathology of organs (e.g., liver, kidneys) and genotoxicity assays (Comet test) are critical. Compare results to structurally related indazoles with known safety profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
